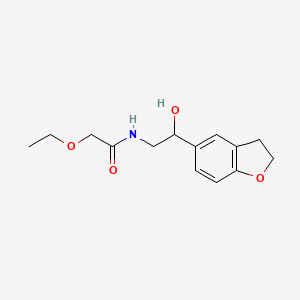

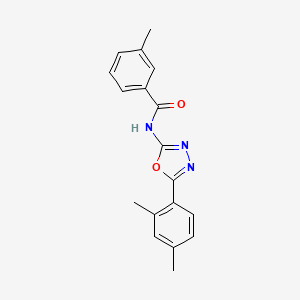

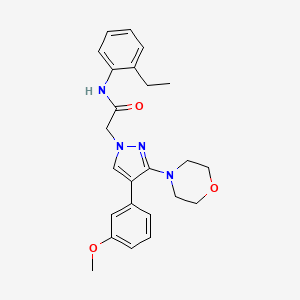

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide is a heterocyclic compound that likely exhibits a range of biological activities due to the presence of thiazole and acetamide groups. While the specific papers provided do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their synthesis, properties, and potential biological activities, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of amines with various reagents to form substituted acetamides. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields a cyanoacetamide derivative, which can be further transformed into various heterocyclic derivatives, including thiazole . Similarly, the synthesis of N-substituted benzyl acetamides involves the reaction of benzyloxyphenylacetate with substituted benzyl amines . These methods suggest that the synthesis of the compound may involve similar strategies, such as the reaction of an appropriate amine with a thiol-containing precursor to introduce the thiazole moiety.

Molecular Structure Analysis

The molecular structure of heterocyclic acetamides is characterized by the presence of hydrogen bonding and other non-covalent interactions. For instance, N-(benzo[d]thiazol-2-yl) acetamides form distinct hydrogen-bonded assemblies depending on the substituents on the benzothiazole moiety . These interactions are crucial for the stability and crystalline nature of these compounds. The compound , with its thiazole and acetamide groups, is likely to exhibit similar hydrogen bonding patterns.

Chemical Reactions Analysis

Heterocyclic acetamides can undergo various chemical reactions, including cyclization, condensation, and Michael addition, to form a diverse array of products. The thia-Michael addition reaction is one such example, where a thiosemicarbazide derivative reacts with maleic anhydride to form a thiazolidine compound . These reactions are influenced by the reactivity of the functional groups present in the molecule and can be utilized to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic acetamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy groups can affect these properties by altering the compound's polarity and intermolecular interactions . Additionally, the antioxidant properties of similar compounds have been evaluated, showing significant effects in various assays, such as lipid peroxidation levels and free radical scavenging . These properties are important for the potential therapeutic applications of these compounds.

科学的研究の応用

Photosensitive Protecting Groups

Research on photosensitive protecting groups, including those similar to the 3,5-dimethoxybenzyl group, has shown promise in synthetic chemistry. These groups are used to protect reactive sites in molecules during synthesis, allowing for more precise reactions. Their light-sensitive nature enables selective deprotection, offering innovative ways to control chemical processes (Amit, Zehavi, & Patchornik, 1974).

Thiophene Analogues and Carcinogenicity

Thiophene analogues of known carcinogens have been synthesized and evaluated for their potential carcinogenicity. This research underscores the importance of structural analysis in assessing the health risks associated with chemical compounds, relevant to understanding the safety profiles of new synthetic molecules (Ashby et al., 1978).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives, including thiazole-containing compounds, exhibit a broad spectrum of biological activities, making them significant in medicinal chemistry. These activities range from anti-inflammatory and antioxidant properties to potential therapeutic applications in treating diseases like rheumatoid arthritis and lupus erythematosus. The review of synthetic methodologies and biological studies provides a foundation for developing new pharmacophores based on these structures (Rosales-Hernández et al., 2022).

Antioxidant and Anti-inflammatory Agents

Research into benzofused thiazole derivatives has highlighted their potential as antioxidant and anti-inflammatory agents. This study focused on synthesizing new compounds and evaluating their efficacy, contributing to the search for alternative therapeutic agents with these properties (Raut et al., 2020).

特性

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S2/c1-14-5-6-17(7-15(14)2)23-21(25)10-18-13-29-22(24-18)28-12-16-8-19(26-3)11-20(9-16)27-4/h5-9,11,13H,10,12H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRPEZKGAJSMOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2551946.png)

![((4-Ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2551947.png)

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2551952.png)

![Methyl 2-(5-bromothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2551953.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2551959.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2551960.png)